Tris(trimethylsiloxy)chlorosilane

Beschreibung

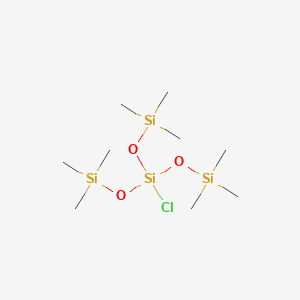

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

chloro-tris(trimethylsilyloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H27ClO3Si4/c1-14(2,3)11-17(10,12-15(4,5)6)13-16(7,8)9/h1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBCITGBFGUITMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H27ClO3Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375394 | |

| Record name | TRIS(TRIMETHYLSILOXY)CHLOROSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17905-99-6 | |

| Record name | TRIS(TRIMETHYLSILOXY)CHLOROSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(trimethylsiloxy)chlorosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tris Trimethylsiloxy Chlorosilane

Classical Preparative Routes

The synthesis of Tris(trimethylsiloxy)chlorosilane has been approached through several classical chemical transformations, primarily involving the modification of carefully selected precursors.

Synthesis via Halogenation of Tris(trimethylsiloxy)silanol Analogues

A primary and logical synthetic route to this compound involves the direct halogenation of its corresponding silanol (B1196071) precursor, Tris(trimethylsiloxy)silanol. This transformation is a standard method for the formation of silicon-chlorine bonds. The significant steric hindrance provided by the three bulky trimethylsiloxy groups around the central silicon atom in Tris(trimethylsiloxy)silanol lends it a notable stability, which allows for its isolation and subsequent use as a key intermediate.

The conversion of the Si-OH group in the silanol to a Si-Cl bond can be achieved using various halogenating agents. Common reagents for this type of transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or even simpler reagents under specific conditions. For instance, treatment of trialkylsilanols with concentrated aqueous hydrochloric acid has been shown to effectively yield the corresponding trialkylchlorosilanes. researchgate.net Another effective method involves the use of acetyl chloride, often in the presence of a Lewis acid catalyst like FeCl₃, to facilitate the chlorination of silanols. researchgate.net

The general reaction can be depicted as follows:

(Me₃SiO)₃SiOH + Halogenating Agent → (Me₃SiO)₃SiCl + By-products

The choice of halogenating agent and reaction conditions is crucial to ensure high yield and minimize side reactions. The reaction progress can be monitored using spectroscopic techniques such as FT-IR to observe the disappearance of the characteristic broad O-H stretching band of the silanol and the appearance of the Si-Cl stretching vibration.

| Reagent | Typical Conditions |

| Thionyl Chloride (SOCl₂) | Inert solvent, often with a tertiary amine to scavenge HCl |

| Acetyl Chloride / FeCl₃ | Catalytic amount of FeCl₃, neat or in a non-polar solvent |

| Concentrated HCl | Aqueous solution, vigorous stirring |

Exploration of Alternative Precursor-Based Pathways

Beyond the direct halogenation of the silanol, alternative pathways starting from different precursors can be envisioned for the synthesis of this compound. One such approach could involve the controlled hydrolysis and subsequent chlorination of a suitable tetra-substituted silane (B1218182). For example, the partial hydrolysis of a compound like Tetrakis(trimethylsiloxy)silane could potentially yield the target silanol in situ, which could then be halogenated. However, controlling the stoichiometry of such a hydrolysis reaction to selectively produce the monosilanol can be challenging.

Another potential route could involve the reaction of silicon tetrachloride (SiCl₄) with a stoichiometric amount of a trimethylsiloxy source, such as hexamethyldisiloxane (B120664) ((Me₃Si)₂O) or sodium trimethylsilanolate (NaOSiMe₃). This approach would rely on the precise control of reaction conditions to achieve the desired degree of substitution on the central silicon atom.

A generalized scheme for this approach is:

SiCl₄ + 3 (Me₃Si)₂O → (Me₃SiO)₃SiCl + 3 Me₃SiCl

The success of this pathway would heavily depend on the relative reactivities of the Si-Cl bonds and the ability to separate the desired product from a mixture of other partially and fully substituted siloxanes.

Advanced Purification and Isolation Techniques for Research Applications

Obtaining this compound in high purity is essential for its application in research, where trace impurities can significantly affect experimental outcomes. Due to the reactive nature of the Si-Cl bond, purification methods must be chosen carefully to avoid hydrolysis or other degradation reactions.

Distillation:

Fractional distillation under reduced pressure is a primary technique for the purification of chlorosilanes. wikipedia.org Given that this compound is expected to be a liquid or a low-melting solid, this method can effectively separate it from non-volatile impurities and by-products with significantly different boiling points. The process must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture.

Chromatographic Methods:

For achieving very high purity, chromatographic techniques can be employed. moravek.com

Gas Chromatography (GC): Analytical GC can be used to assess the purity of the final product and to optimize reaction and distillation conditions. dtic.mil Preparative GC, while less common for large-scale purification, can be used to obtain highly pure samples for analytical standards.

Column Chromatography: While challenging due to the reactivity of the Si-Cl bond, column chromatography using a non-polar stationary phase and a carefully dried non-polar eluent could potentially be used for purification. youtube.comorgsyn.org The choice of a solvent system that provides good separation while minimizing the risk of reaction with the compound is critical.

Recrystallization:

If this compound is a solid at room temperature, recrystallization from a suitable anhydrous, non-polar solvent could be an effective purification method. mt.com This technique relies on the difference in solubility between the desired compound and impurities at different temperatures. The process must be carried out under strictly anhydrous conditions.

| Technique | Principle | Key Considerations |

| Fractional Distillation | Separation based on boiling point differences. | Requires reduced pressure and inert atmosphere to prevent decomposition and hydrolysis. |

| Gas Chromatography | Separation based on partitioning between a mobile gas phase and a stationary phase. | Primarily for analytical assessment of purity; requires thermal stability of the compound. |

| Column Chromatography | Separation based on differential adsorption on a solid stationary phase. | Requires anhydrous conditions and careful selection of a non-reactive eluent. |

| Recrystallization | Purification of solids based on solubility differences. | Applicable only if the compound is a solid; requires a suitable anhydrous solvent. |

Chemical Reactivity and Mechanistic Investigations of Tris Trimethylsiloxy Chlorosilane

Hydrolytic Pathways and Resulting Byproduct Formation

The hydrolysis of chlorosilanes, including Tris(trimethylsiloxy)chlorosilane, is a fundamental reaction that initiates the formation of siloxanes. The process involves the reaction of the silicon-chlorine (Si-Cl) bond with water.

The primary pathway for the hydrolysis of this compound involves the nucleophilic attack of a water molecule on the silicon atom. This displaces the chlorine atom as a chloride ion, which subsequently combines with a proton from the water molecule to form hydrogen chloride (HCl) as a primary byproduct. The initial product of this reaction is the corresponding silanol (B1196071), Tris(trimethylsiloxy)silanol.

The reaction can be summarized as follows: ((CH₃)₃SiO)₃SiCl + H₂O → ((CH₃)₃SiO)₃SiOH + HCl

The rate and mechanism of this hydrolysis can be influenced by several factors. The presence of additional water molecules can facilitate the reaction by acting as a proton relay, lowering the energy barrier for the substitution. researchgate.net While the reaction can proceed stereospecifically under certain conditions, it often results in racemization in conventional settings. researchgate.net The bulky nature of the three trimethylsiloxy groups provides significant steric hindrance around the central silicon atom, which can influence the rate of hydrolysis compared to less substituted chlorosilanes.

Key Byproducts of Hydrolysis:

Hydrogen Chloride (HCl): The most significant byproduct, formed from the displaced chloride ion and a proton from water. wikipedia.org

Tris(trimethylsiloxy)silanol: The initial silanol product, which is often an intermediate that undergoes further reactions.

Siloxanes: Formed through subsequent condensation reactions of the silanol intermediate.

Nucleophilic Reactivity at the Silicon-Chlorine Bond

The silicon-chlorine bond in this compound is highly susceptible to nucleophilic attack. This reactivity is a cornerstone of chlorosilane chemistry, enabling the synthesis of a wide variety of organosilicon compounds. libretexts.org Silicon is more electropositive than carbon, and the Si-Cl bond is polarized, making the silicon atom an electrophilic center.

Nucleophilic substitution at the silicon center can proceed through different mechanisms. Unlike carbon-based systems which often follow a clear Sₙ1 or Sₙ2 pathway, substitution at silicon can involve a pentacoordinate intermediate. researchgate.netlibretexts.org A nucleophile attacks the silicon atom, forming a transient trigonal bipyramidal intermediate where both the incoming nucleophile and the leaving chloride group are attached to the silicon. This intermediate then collapses, expelling the chloride ion.

Common nucleophiles that react at the Si-Cl bond include:

Water (hydrolysis, as discussed above)

Alcohols (alcoholysis) to form alkoxysilanes

Amines to form silylamines

Organometallic reagents (e.g., Grignard reagents) to form new silicon-carbon bonds

The reaction with an alcohol (ROH) can be represented as: ((CH₃)₃SiO)₃SiCl + ROH → ((CH₃)₃SiO)₃SiOR + HCl

This reaction is often carried out in the presence of a weak base, such as a tertiary amine, to neutralize the corrosive hydrochloric acid byproduct. libretexts.org The large steric bulk of the tris(trimethylsiloxy) groups can slow the rate of nucleophilic attack compared to smaller chlorosilanes, requiring more forcing reaction conditions in some cases.

Condensation Reactions and Siloxane Network Formation

The silanol product formed during the hydrolysis of this compound, Tris(trimethylsiloxy)silanol, is typically unstable and readily undergoes condensation reactions. smolecule.com Condensation involves the reaction between two silanol groups to form a siloxane bond (Si-O-Si) and a molecule of water.

2 ((CH₃)₃SiO)₃SiOH → [((CH₃)₃SiO)₃Si]₂O + H₂O

Alternatively, the silanol can react with unreacted this compound to form the same siloxane dimer and HCl: ((CH₃)₃SiO)₃SiOH + ((CH₃)₃SiO)₃SiCl → [((CH₃)₃SiO)₃Si]₂O + HCl

These condensation reactions are crucial for building larger siloxane structures. smolecule.com Because this compound has only one reactive chlorine site, its hydrolysis and subsequent condensation lead to the formation of a specific dimer, Bis(tris(trimethylsiloxy)silyl)oxide. It acts as a chain terminator or an end-capping unit in more complex polymerization reactions, rather than a network-forming agent. In contrast, di- or trichlorosilanes can form long polymer chains or cross-linked networks. wikipedia.orglibretexts.org The stability of the resulting siloxane network is governed by the competition between hydrolysis and condensation, which can be influenced by factors like pH and water concentration. researchgate.net

Role in Catalytic Processes and as a Reaction Intermediate

While this compound itself is not typically described as a catalyst, related chlorosilanes and the Si-Cl bond are integral to various catalytic processes. Chlorosilanes can be involved in catalytic dismutation (disproportionation) reactions, which are used to produce silane (B1218182) (SiH₄) for the electronics industry. mdpi.com

More directly, silyl (B83357) groups are used as protecting groups in organic synthesis, and the introduction of the tris(trimethylsiloxy)silyl group via the chlorosilane is a key step. The compound can also act as a precursor to highly reactive intermediates. For example, under certain catalytic conditions, related hydrosilanes can participate in hydride transfer reactions. Tris(pentafluorophenyl)borane (TPFPB) is known to catalyze condensation between hydrosilanes and alkoxysilanes to form siloxane bonds, a process known as the Piers-Rubinsztajn reaction. nih.gov While Tris(trimethylsiloxy)silane (B155312) (the hydride version) was found to be unreactive in one such study, likely for steric reasons, this highlights the role of such compounds in catalytic cycles. nih.gov

The compound serves as a crucial intermediate for synthesizing functionalized siloxanes. For instance, it is a precursor for creating materials with specific surface properties, such as hydrophobicity, for applications in coatings and textile treatments. nih.gov

Comparative Reactivity Studies with Related Organosilanes

The reactivity of this compound is best understood by comparing it to other organosilanes. The key distinguishing features are the steric bulk of the three trimethylsiloxy groups and the single reactive Si-Cl bond.

Steric Effects: The bulky substituents significantly hinder nucleophilic attack at the central silicon atom. This generally leads to a lower hydrolysis rate compared to less sterically crowded chlorosilanes.

Electronic Effects: The trimethylsiloxy groups are oxygen-rich, which can influence the electrophilicity of the central silicon atom through inductive effects.

Functionality: Having only one chlorine atom means that this compound acts as a monofunctional reagent. This contrasts sharply with difunctional (e.g., dimethyldichlorosilane) and trifunctional (e.g., methyltrichlorosilane) silanes, which are used to build polymer chains and create cross-linked networks, respectively. wikipedia.org

Below is a comparative table illustrating these differences:

| Compound | Formula | Functionality | Steric Hindrance | Primary Reaction Product with Excess Water |

| This compound | ((CH₃)₃SiO)₃SiCl | Monofunctional | Very High | Bis(tris(trimethylsiloxy)silyl)oxide (dimer) |

| Trimethylchlorosilane | (CH₃)₃SiCl | Monofunctional | Low | Hexamethyldisiloxane (B120664) (dimer) wikipedia.org |

| Dimethyldichlorosilane | (CH₃)₂SiCl₂ | Difunctional | Moderate | Polydimethylsiloxane (B3030410) (linear polymers/rings) wikipedia.orglibretexts.org |

| Silicon Tetrachloride | SiCl₄ | Tetrafunctional | Low | Silicon dioxide (highly cross-linked network) |

Advanced Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environments of specific nuclei within a molecule. For Tris(trimethylsiloxy)chlorosilane, ¹H, ¹³C, and ²⁹Si NMR studies provide crucial data for confirming its structure.

The ¹H NMR spectrum of this compound is characterized by its simplicity, which is indicative of the high symmetry of the molecule. The protons of the twenty-seven methyl groups are chemically equivalent, resulting in a single, sharp signal.

Detailed research findings indicate that the chemical shift for these protons typically appears in the range of δ 0.2-0.3 ppm relative to tetramethylsilane (B1202638) (TMS). This upfield shift is characteristic of protons on methyl groups attached to silicon. The integration of this peak corresponds to 27 protons, confirming the presence of three trimethylsiloxy groups. In some instances, two-bond coupling to ²⁹Si can be observed as satellites around the main peak, with a typical coupling constant (²J(Si,H)) of approximately 6.6 Hz. chemicalbook.com

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~0.2-0.3 | Singlet | 27H | -Si(CH₃)₃ |

Similar to the ¹H NMR spectrum, the ¹³C NMR spectrum of this compound displays a single resonance, further confirming the equivalence of the methyl groups. The chemical shift for the methyl carbons is typically observed in the upfield region of the spectrum.

Studies have shown that the carbon atoms of the trimethylsilyl (B98337) groups absorb in a narrow chemical shift range. umich.edu This signal provides a key diagnostic marker for the presence of the -Si(CH₃)₃ moieties within the molecule.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~1.5 | -Si(CH₃)₃ |

²⁹Si NMR spectroscopy is particularly informative for organosilicon compounds as it directly probes the silicon nuclei, providing insights into their coordination and chemical environment. Silicon has a wide chemical shift range, making it sensitive to subtle changes in the molecular structure. huji.ac.il

In this compound, two distinct silicon environments are present: the three equivalent silicon atoms of the trimethylsiloxy groups (T-groups) and the central silicon atom bonded to the chlorine and three oxygen atoms (Q-group). This results in two signals in the ²⁹Si NMR spectrum. The chemical shifts are typically reported relative to TMS. The notation Tn is used to describe the number of siloxane bonds to a silicon atom. researchgate.net

Table 3: ²⁹Si NMR Data for this compound

| Silicon Environment | Chemical Shift (δ) (ppm) |

| (CH₃)₃Si O- | ~10 to 20 |

| ClSi (O-)₃ | ~-90 to -100 |

It is important to note that the presence of a broad background signal from glass and quartz in the NMR tube and probe can sometimes be observed around -110 ppm. huji.ac.il

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of its specific chemical bonds. researchgate.net

Key vibrational modes observed in the FTIR spectrum include:

Si-O-Si stretching: A strong, broad absorption band is typically observed in the region of 1000-1100 cm⁻¹. This is a characteristic feature of siloxane linkages.

Si-CH₃ rocking and deformation: Strong bands associated with the methyl groups attached to silicon appear around 1260 cm⁻¹ (symmetric deformation) and in the 750-850 cm⁻¹ range (rocking). gelest.com

Si-Cl stretching: A band corresponding to the silicon-chlorine bond stretching vibration is expected, typically in the region of 450-650 cm⁻¹. The exact position can be influenced by the other substituents on the silicon atom. The dissociative adsorption of chlorosilanes can lead to the formation of SiClx surface species. researchgate.net

Table 4: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| ~2960 | C-H stretch (in CH₃) |

| ~1260 | Si-CH₃ symmetric deformation |

| ~1090 | Si-O-Si asymmetric stretch |

| ~840 | Si-CH₃ rock |

| ~450-650 | Si-Cl stretch |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its structural elucidation. The molecular weight of this compound is 331.10 g/mol . scbt.com

Under electron impact (EI) ionization, this compound will fragment in a predictable manner. The fragmentation of trimethylsilyl (TMS) derivatives often involves the loss of a methyl group (CH₃•), leading to a stable [M-15]⁺ ion. nih.gov Other common fragmentation pathways for organosilicon compounds include cleavage of Si-O and Si-C bonds.

Expected key fragments in the mass spectrum of this compound would include:

[M-CH₃]⁺: Loss of a methyl radical.

[Si(CH₃)₃]⁺: The trimethylsilyl cation at m/z 73.

Fragments arising from the cleavage of the Si-O-Si linkages.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For this compound, XPS can provide valuable information about the elemental composition (Si, O, C, Cl) on a surface treated with this compound. The binding energies of the core-level electrons are sensitive to the chemical environment of the atoms. nih.govnih.gov

Si 2p: The binding energy of the Si 2p core level will be different for the silicon atoms in the trimethylsiloxy groups and the central silicon atom due to their different chemical environments. The central silicon atom, being bonded to a chlorine and three oxygen atoms, is in a higher oxidation state and will exhibit a higher binding energy compared to the silicon atoms of the trimethylsiloxy groups.

O 1s: The oxygen atoms in the Si-O-Si linkages will have a characteristic O 1s binding energy.

C 1s: The carbon atoms of the methyl groups will show a C 1s peak at a binding energy typical for carbon in a Si-C bond.

Cl 2p: The presence of chlorine will be confirmed by the Cl 2p peak.

It is important to consider that Ar⁺ sputter etching, often used to clean surfaces before XPS analysis, can potentially damage the sample and alter the surface chemistry. researchgate.net

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) for Electronic Structure and Molecular Conformation Analysis

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and geometry of organosilicon compounds. For molecules structurally related to Tris(trimethylsiloxy)chlorosilane, such as tris(trimethylsilyl)silane (B43935) derivatives [((CH₃)₃Si)₃Si-X, where X can be Cl], DFT calculations have been successfully employed to study their molecular structure. Current time information in Edmonton, CA.researchgate.netnih.gov These studies typically involve geometry optimization to find the lowest energy conformation of the molecule.

The electronic structure of such molecules is characterized by the distribution of electron density and the nature of the chemical bonds. In this compound, the key bonds include the Si-O, Si-C, C-H, and the Si-Cl bond. The Si-O bonds in the siloxy groups are known to have a significant degree of ionic character due to the difference in electronegativity between silicon and oxygen. nih.gov DFT calculations can quantify this by analyzing atomic charges and bond orders. Furthermore, the presence of lone pairs on the oxygen atoms and the potential for d-orbital participation on the silicon atoms can be investigated to understand the bonding in detail. nih.gov

The molecular conformation is determined by the rotational barriers around the Si-O bonds. Computational studies on similar, albeit smaller, siloxanes have shown that the energy barrier for the linearization of the Si-O-Si bond is very low. nih.gov For this compound, with its bulky trimethylsiloxy groups, steric hindrance will play a significant role in determining the preferred three-dimensional arrangement of these groups around the central silicon atom. DFT calculations can map the potential energy surface as a function of the key dihedral angles to identify the most stable conformers.

Quantum Chemical Calculations of Reaction Mechanisms and Energetic Landscapes

Quantum chemical calculations are instrumental in elucidating the mechanisms and energetics of chemical reactions. For this compound, a key reaction of interest is its hydrolysis, which involves the cleavage of the Si-Cl bond and the formation of a silanol (B1196071) (Si-OH) group. While specific computational studies on the hydrolysis of this compound are not prevalent in the literature, extensive research on the hydrolysis of other chlorosilanes provides a strong basis for understanding its likely reaction pathways. researchgate.netresearchgate.net

Computational studies on the hydrolysis of chlorosilanes have revealed that the reaction mechanism is highly dependent on the presence of water molecules. The reaction with a single water molecule is often found to be endothermic or have a high activation barrier. However, the presence of additional water molecules acting as catalysts significantly lowers the activation energy, making the reaction more favorable. researchgate.net These water molecules can form a hydrogen-bonded network that facilitates proton transfer in the transition state.

For the hydrolysis of chlorosilanes, two primary pathways are typically considered: a retention pathway and an inversion pathway at the silicon center. researchgate.netresearchgate.net DFT calculations can be used to locate the transition state structures for both pathways and determine their respective activation energies. The relative energies of these transition states dictate the stereochemical outcome of the reaction. For many chlorosilanes, the inversion pathway, which is analogous to an Sₙ2 reaction, is often found to be energetically favored, especially with a sufficient number of solvating water molecules. researchgate.net

The general mechanism for the hydrolysis of a chlorosilane (R₃SiCl) in the presence of a water cluster can be depicted as follows:

Formation of a pre-reaction complex between the chlorosilane and the water cluster.

Nucleophilic attack of a water molecule on the silicon atom, with other water molecules assisting in the transfer of a proton from the attacking water molecule to the leaving chloride ion.

Formation of a pentacoordinate silicon transition state.

Departure of the chloride ion, now solvated by water molecules, and formation of the protonated silanol.

Deprotonation of the silanol by a water molecule to yield the final silanol product and a hydronium ion.

The energetic landscape for this process, including the energies of reactants, intermediates, transition states, and products, can be calculated using high-level quantum chemical methods. These calculations provide crucial data on reaction enthalpies, activation energies, and reaction rates.

| Reaction Step | Description | Expected Energetic Features |

| Complex Formation | R₃SiCl + (H₂O)ₙ → [R₃SiCl---(H₂O)ₙ] | Exothermic |

| Transition State | Nucleophilic attack and proton transfer | Activation energy barrier |

| Product Formation | → R₃SiOH + HCl + (H₂O)ₙ₋₁ | Overall reaction is typically exothermic |

This is a generalized representation based on studies of other chlorosilanes.

Computational Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures and assign spectral features. For this compound, the most relevant spectroscopic techniques are infrared (IR) and Raman spectroscopy.

DFT calculations, often in conjunction with Hartree-Fock (HF) methods, have been shown to be effective in predicting the vibrational frequencies of tris(trimethylsilyl)silane derivatives. Current time information in Edmonton, CA.researchgate.netnih.gov By calculating the second derivatives of the energy with respect to the atomic positions, a full set of harmonic vibrational frequencies can be obtained. These calculated frequencies are typically scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method.

A study on ((CH₃)₃Si)₃Si-X compounds demonstrated that different scaling factors may be necessary for different spectral regions to achieve good agreement with experimental IR and Raman spectra. Current time information in Edmonton, CA.researchgate.net For instance, one scaling factor might be applied to low-frequency modes (below 2300 cm⁻¹) and another to high-frequency C-H stretching modes (above 2300 cm⁻¹). Current time information in Edmonton, CA.researchgate.net

The predicted IR and Raman spectra for this compound would exhibit characteristic vibrational modes. These would include:

C-H stretching vibrations of the methyl groups, typically in the 2900-3000 cm⁻¹ region.

Si-O stretching vibrations , which are expected to be strong in the IR spectrum due to the large change in dipole moment associated with this vibration. For a related compound, pure Si-O stretching was observed at 611 cm⁻¹ in the IR spectrum. Current time information in Edmonton, CA.

Si-C stretching and bending vibrations .

Si-Cl stretching vibration , which is expected at a lower frequency. For a related silyl (B83357) chloride, the scaled fundamental for the Si-Cl stretch was calculated to be around 368 cm⁻¹ in the IR spectrum. nih.gov

The calculated intensities of the IR and Raman bands are also valuable for interpreting experimental spectra. The strong IR intensity of the Si-O stretching mode, for example, is a direct reflection of the significant electronegativity difference between silicon and oxygen. Current time information in Edmonton, CA.

Below is a table of expected vibrational modes for this compound based on computational studies of similar molecules.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C-H stretch | 2900 - 3000 | Medium | Medium |

| Si-O stretch | 600 - 1100 | Strong | Medium-Weak |

| Si-C stretch | 600 - 800 | Medium | Medium |

| Si-Cl stretch | 350 - 500 | Medium | Weak |

These are approximate ranges based on analogous compounds and would be refined by specific calculations on this compound.

Applications in Advanced Materials Science and Chemical Engineering

Polymer and Hybrid Material Synthesis

The compound serves as a critical building block in the creation of complex polymeric and hybrid materials, offering a means to control structure and impart desirable properties.

Tris(trimethylsiloxy)chlorosilane is utilized as a precursor in the synthesis of various organosilicon compounds and polymers. rsc.org The reactive chloro group can undergo hydrolysis to form a silanol (B1196071) group (-SiOH). This silanol is a key intermediate that can then participate in condensation reactions with other silanols, leading to the formation of siloxane bonds (Si-O-Si), which constitute the backbone of silicone polymers. This reactivity allows for its incorporation into a variety of polymer structures. For example, derivatives like 3-[tris(trimethylsilyloxy)silyl]propyl methacrylate (B99206) (TRIS) are used to synthesize polymers and copolymers that are crucial in the contact lens industry due to the high oxygen permeability they impart. segla.com.au

This chlorosilane functions effectively as both a coupling and crosslinking agent in various polymeric systems. dakenchem.com As a coupling agent, the reactive chlorosilane moiety can bond with functional groups on other molecules, including polymers, while the tris(trimethylsiloxy) portion provides a distinct chemical interface. This is particularly useful in creating hybrid materials where organic and inorganic components are linked.

In its role as a crosslinking agent, it is used in the preparation of materials like addition-cured liquid silicone rubber and silicone resins. rsc.org For instance, in the synthesis of silicone-modified polyurethane acrylates (SPUAs), the incorporation of multi-hydroxylalkyl silicones containing tris(trimethylsiloxy)silyl propyl side groups has been shown to influence the final properties of the material. Research has demonstrated that even a small weight percentage of these silicone groups can significantly decrease the viscosity of the prepolymer, which is attributed to the low-polarity side-chains reducing the formation of inter-chain hydrogen bonds. sigmaaldrich.com

Effect of Tris(trimethylsiloxy)silyl Group Incorporation on Polyurethane Acrylate (B77674) (PUA) Prepolymer Viscosity

| Prepolymer | Silicone Content (wt%) | Viscosity (mPa·s) |

|---|---|---|

| PUA (Control) | 0 | 324 |

| SPUAI-5 | 5 | 206 |

This table illustrates the significant decrease in viscosity of a polyurethane acrylate prepolymer with the incorporation of just 5 wt% of a silicone containing tris(trimethylsiloxy)silyl propyl groups. sigmaaldrich.com

The distinct structure of this compound allows for the directed formation of specific siloxane networks and complex polymer architectures. rsc.org Its single reactive site, contrasted with the three bulky and relatively inert trimethylsiloxy groups, enables a degree of control over the synthesis of branched siloxane structures. mdpi.com This is in contrast to polyfunctional chlorosilanes which might lead to more random, highly cross-linked networks. By carefully controlling reaction conditions, this compound can be used to create well-defined architectures such as star, block, or graft copolymers, which is advantageous in optimizing formulations for specific applications like contact lenses. segla.com.au The synthesis of block copolymers, for example, can be achieved through methods like living anionic polymerization followed by the attachment of side-chains, allowing for the creation of materials with highly structured morphologies, such as lamellae or cylinders of one polymer block within a matrix of another. mit.edu

Surface Science and Interface Engineering

The compound's ability to react with surfaces makes it a valuable tool for modifying the properties of various materials at the molecular level.

This compound is used for the surface modification of a range of inorganic substrates, including glass, ceramics, and metals. These materials typically possess hydroxyl (-OH) groups on their surfaces. The chlorosilane group of this compound readily reacts with these surface hydroxyls, forming a stable, covalent Si-O-substrate bond. This reaction grafts the bulky and hydrophobic tris(trimethylsiloxy)silyl group onto the surface, fundamentally altering its properties. This modification can be used to impart hydrophobicity (water repellency) and oleophobicity (oil repellency) to the substrate. mit.edu For example, modifying a glass surface with silane (B1218182) coupling agents can significantly improve the adhesion of polymers to the glass, which is critical in applications like luminescent solar concentrators to prevent delamination.

A significant application of this compound is in the preparation of chemically grafted self-assembled monolayers (SAMs) on silicon wafers. Research has shown that monolayers can be formed by reacting the compound with silicon wafers in either a toluene (B28343) solution or, more effectively, in the vapor phase. mit.edu The vapor-phase reaction yields denser, more closely packed monolayers. These monolayers create a hydrophobic and oleophobic surface, as demonstrated by contact angle measurements with various liquids. mit.edu

Detailed studies have revealed that these monolayers contain nanopores, and the size of these pores can be inferred from the behavior of different probe fluids on the surface. This characteristic allows for the subsequent reaction of smaller silanizing agents within these pores to create precisely mixed binary monolayers. mit.edu

Contact Angle Measurements on Silicon Wafers Modified with this compound

| Probe Liquid | Advancing Contact Angle (θA) | Receding Contact Angle (θR) |

|---|---|---|

| Water | 96° | 87° |

| Methylene Iodide | 66° | 56° |

| Hexadecane | 33° | 31° |

Contact angles for various liquids on a silicon wafer surface after modification with this compound via vapor phase reaction, indicating the hydrophobic and oleophobic nature of the resulting monolayer. mit.edu

Development of Specialized Surface Coatings and Sealants

The chemical reactivity of this compound and its derivatives is fundamental to the development of specialized surface coatings and sealants with enhanced properties. As a potent silylating agent, it can be used to produce a variety of organosilicon compounds and polymers. These derivatives are instrumental in creating hydrophobic (water-repellent) and protective layers on various substrates.

The mechanism often involves the reaction of the chlorosilane or its derivatives with surface hydroxyl (-OH) groups present on materials like glass, ceramics, and textiles, or its use as a monomer in polymerization processes. This reaction forms a durable, low-surface-energy coating that resists moisture and environmental degradation. For instance, derivatives like 3-[Tris(trimethylsiloxy)silyl]propyl methacrylate (TMSPM) are used to fabricate bio-based polymers for anti-stain and oil-resistant textile coatings, significantly enhancing the oil repellence of the final product. sigmaaldrich.com Similarly, other silanes are used to create superhydrophobic coatings on construction materials, providing a self-cleaning effect against atmospheric conditions. mdpi.com

These silicone-based coatings offer superior performance characteristics, including thermal stability and corrosion resistance. researchgate.net The versatility of silane chemistry allows for the formulation of coatings with a balance of properties, such as combining the hardness from precursors like tetraethoxysilane (TEOS) with the hydrophobicity imparted by silanes containing organic groups. mdpi.com This results in multifunctional coatings that are both mechanically resistant and water-repellent.

Biomedical Applications

The unique properties of silicones, such as biocompatibility and stability, make them ideal for medical applications. Derivatives of this compound are key components in formulating advanced biomaterials used in medical devices and lenses.

While not used directly, derivatives of this compound are essential in synthesizing biocompatible silicone polymers for medical device coatings. medicaldesignbriefs.com These coatings are critical for devices that come into contact with the human body, such as implants, catheters, and surgical tools. dakenchem.comaip.org The primary goal of these coatings is to create a surface that is non-toxic, biologically inert, and does not elicit an adverse immune response. medicaldesignbriefs.com

Silane coupling agents derived from precursors like this compound can be used to modify the surfaces of metallic implants, improving biocompatibility and corrosion resistance. nih.govnih.gov These coatings can form a durable bond between the inorganic device material and an organic, biocompatible layer. aip.org This enhances the device's longevity and performance by providing a protective barrier against moisture and bodily fluids, while also offering properties like lubricity to reduce friction on moving components. dakenchem.com

A crucial consideration for any medical device is its ability to withstand sterilization. Silicone coatings generally stand up well to various sterilization methods, including ethylene (B1197577) oxide (EtO) gas and autoclave (steam) processes, without significant degradation of their properties. medicaldesignbriefs.comnih.govresearchgate.net However, the stability can be affected by the specific sterilization method and the polymer's composition, making material selection critical. nih.govmedtechintelligence.com

One of the most significant contributions of this compound to the biomedical field is through its derivatization into 3-(methacryloyloxy)propyltris(trimethylsiloxy)silane, commonly known as TRIS. watson-int.comdakenchem.com TRIS is a key monomer used extensively in the manufacturing of silicone hydrogel contact lenses. aip.orgdakenchem.com

The primary function of TRIS in a hydrogel formulation is to significantly increase the oxygen permeability (Dk) of the lens material. sigmaaldrich.comaip.org The bulky, branched structure containing siloxane bonds creates pathways that allow oxygen to easily pass through the lens to the cornea, which is essential for maintaining eye health during extended wear.

However, TRIS is a hydrophobic monomer. Its inclusion in the polymer matrix increases oxygen permeability but also tends to decrease the equilibrium water content (EWC) and surface wettability of the lens. aip.org To counteract this, TRIS is typically copolymerized with various hydrophilic monomers, such as N,N-dimethylacrylamide (DMA), N-vinylpyrrolidone (NVP), and 2-hydroxyethyl methacrylate (HEMA). aip.org These hydrophilic components help to ensure the lens remains moist and comfortable for the wearer. The final properties of the silicone hydrogel lens are a result of the carefully balanced ratio of the hydrophobic silicone-containing monomer (TRIS) and the hydrophilic monomers.

| Formulation | TRIS Content (wt%) | Equilibrium Water Content (EWC) (%) | Oxygen Permeability (Dk) (barrers) | Reference |

|---|---|---|---|---|

| Hydrogel 1 | 25 | 55.0 | 55.2 | cht-silicones.com |

| Hydrogel 2 | 30 | 51.2 | 62.5 | cht-silicones.com |

| Hydrogel 3 | 35 | 48.1 | 68.7 | cht-silicones.com |

| Hydrogel 4 | 40 | 44.5 | 74.9 | cht-silicones.com |

Electronic Materials

In the electronics industry, protecting sensitive components from environmental hazards is paramount for ensuring reliability and longevity. Silicone-based materials are widely used for this purpose due to their excellent protective properties.

Derivatives of this compound, such as (3-Chloropropyl)tris(trimethylsilyloxy)silane, are utilized in the formulation of encapsulants and potting compounds. mdpi.com These materials are designed to encase electronic components and printed circuit boards (PCBs), providing a robust barrier against moisture, dust, chemicals, vibration, and thermal shock. romakksilicones.comcht-silicones.comelkem.com

Silicone encapsulants are typically low-viscosity liquids that can easily flow around complex electronic assemblies before curing into a durable, flexible solid. romakksilicones.com This process, known as potting, fills voids and secures components, enhancing mechanical strength and preventing damage from physical stress. elkem.com

The inherent properties of silicones make them ideal for electronic encapsulation. They possess high dielectric strength for electrical insulation, excellent thermal stability over a wide range of operating temperatures, and resistance to UV degradation and oxidation, making them suitable for outdoor applications. cht-silicones.comromakksilicones.com The formulation of these compounds can be customized to achieve specific performance characteristics required by the application.

| Property | Description | Importance in Electronics |

|---|---|---|

| Dielectric Strength | The ability to withstand high voltage without electrical breakdown. | Prevents short circuits and electrical arcing between components. romakksilicones.com |

| Thermal Stability | Ability to perform reliably across a wide operating temperature range (e.g., -55°C to 300°C). | Ensures protection in extreme environments, from automotive under-hood to aerospace applications. cht-silicones.comcht-silicones.com |

| Moisture Resistance | Forms a barrier against humidity and water ingress. | Prevents corrosion and failure of sensitive electronic circuits. elkem.com |

| Low Modulus/Flexibility | The material is soft and flexible after curing. | Protects delicate components and solder joints from damage caused by mechanical shock and thermal cycling. elkem.com |

| Thermal Conductivity | Ability to transfer heat away from components. | Aids in thermal management, dissipating heat from power electronics to prevent overheating. cht-silicones.comcht-silicones.com |

| UV Resistance | Resists degradation and yellowing when exposed to ultraviolet light. | Crucial for outdoor applications and in optically clear encapsulants for LEDs. cht-silicones.com |

Environmental Impact and Safety Considerations in Academic Research

Environmental Fate and Degradation Pathways of Organosilicon Compounds

Organosilicon compounds are anthropogenic, meaning their presence in the environment is a result of human activity. gesamp.org Their environmental distribution is influenced by physical properties like vapor pressure, water solubility, and molecular weight. nih.gov Although some silicones are persistent, their degradation is considered harmless to the environment, ultimately breaking down into silica (B1680970), water, and carbon dioxide. researchgate.net

The primary degradation pathway for many organosilicon compounds is hydrolysis. researchgate.netmdpi.com For chlorosilanes, this reaction is rapid in the presence of water, leading to the formation of silanols and siloxanes. gesamp.orgwikipedia.org For instance, polydimethylsiloxane (B3030410) (PDMS), a common silicone polymer, undergoes hydrolysis, which can be a precursor to the formation of volatile organic silicon compounds. researchgate.net In soil, PDMS has been shown to degrade, with the primary degradation product being dimethylsilanediol (B41321) (DMSD). nih.govresearchgate.net This degradation is influenced by factors such as soil moisture and temperature, with slower degradation observed in cooler, wetter conditions. nih.gov

Abiotic degradation is a significant pathway for polysiloxanes. researchgate.net In the atmosphere, the Si-C bonds can be cleaved by hydroxyl radicals. researchgate.net While biodegradation of organosilicon compounds in aquatic environments is not considered a primary degradation route, some studies have demonstrated the breakdown of certain organosilanes by microorganisms in soil. gesamp.orgresearchgate.net High-molecular-weight silicone polymers can decompose into lower molecular weight compounds in soil environments. researchgate.net

Table 1: Degradation of Organosilicon Compounds

| Compound Type | Degradation Pathway | Primary Products | Environmental Factors |

|---|---|---|---|

| Polydimethylsiloxane (PDMS) | Hydrolysis, Biodegradation in soil | Dimethylsilanediol (DMSD), Siloxanols, Silica, Water, Carbon Dioxide | Soil moisture, Temperature, pH researchgate.netresearchgate.netnih.govresearchgate.net |

| Chlorosilanes | Rapid Hydrolysis | Silanols, Siloxanes, Hydrogen Chloride (HCl) | Presence of water gesamp.orgwikipedia.org |

Management of Hydrolysis Products in Laboratory and Industrial Settings

The hydrolysis of chlorosilanes, such as Tris(trimethylsiloxy)chlorosilane, yields hydrogen chloride (HCl) and various siloxanes. gesamp.orgwikipedia.org The management of these byproducts is a critical aspect of laboratory safety and industrial processes.

In a laboratory setting, the rapid reaction of chlorosilanes with water to produce corrosive and toxic hydrogen chloride gas and hydrochloric acid necessitates careful handling. globalsilicones.org Procedures should be in place to neutralize the acidic byproducts. The use of personal protective equipment, such as chemical splash goggles and face shields, is recommended when handling bulk quantities to prevent contact with the eyes and face. globalsilicones.org

In industrial settings, the management of hydrolysis byproducts is often integrated into the manufacturing process. For example, in the production of polydimethylsiloxane, dimethyldichlorosilane is hydrolyzed with water. google.com The resulting mixture of hydrolysate (a mixture of cyclic and linear silanol-stopped oligomers) and aqueous HCl is then separated. google.com The anhydrous HCl can be recovered and reused in other chemical processes. google.com The aqueous HCl can also be recycled back into the hydrolysis reactor to control the reaction conditions. google.com

For spills involving chlorosilanes, water should not be used as an extinguishing agent for fires due to its reactivity. globalsilicones.org Instead, foam can be used, which reacts with the chlorosilane to form a film of silicone oil or gel at the interface, stopping the reaction. globalsilicones.org

Table 2: Management Strategies for Chlorosilane Hydrolysis Products

| Setting | Hydrolysis Product | Management Strategy | Key Considerations |

|---|---|---|---|

| Laboratory | Hydrogen Chloride (HCl) | Neutralization with a suitable base. | Use of appropriate personal protective equipment (PPE). globalsilicones.org |

| Siloxanes/Silanols | Proper waste disposal according to institutional guidelines. | ||

| Industrial | Anhydrous Hydrogen Chloride (HCl) | Recovery and reuse in other processes (e.g., production of methyl chloride). google.com | Separation from the hydrolysate and purification. google.com |

| Aqueous Hydrogen Chloride (HCl) | Recycling back into the hydrolysis reactor. | Control of reactant ratios and reaction temperature. google.com | |

| Hydrolysate (Siloxanes) | Separation from aqueous HCl for further processing. google.com | ||

| Spill/Fire | Hydrogen Chloride (HCl) vapor | Use of water spray to disperse and dilute the vapor. globalsilicones.org | Avoid direct contact of water with the spilled chlorosilane. globalsilicones.org |

Future Research Directions and Emerging Applications

Development of Novel Derivatization Strategies for Tailored Properties

The reactivity of the silicon-chlorine bond in tris(trimethylsiloxy)chlorosilane is the cornerstone for creating a diverse range of derivatives. Research in this area focuses on replacing the chloro group with various functional moieties to tailor the physicochemical properties of the resulting molecule for specific applications. These strategies enable the synthesis of compounds with enhanced hydrophobicity, controlled reactivity, or specific functionalities for surface modification and polymer synthesis.

One significant area of derivatization involves the creation of silanes for surface modification. By reacting this compound with appropriate reagents, derivatives can be synthesized that form highly hydrophobic monolayers on surfaces. An example is the synthesis of compounds like [Tris(trimethylsiloxy)silylethyl]dimethylchlorosilane, which is a candidate for creating self-cleaning surfaces. researchgate.net The bifunctional nature of derivatives such as Tris(trimethylsiloxy)silylethyltriethoxysilane (TTSE), which contains both hydrolyzable ethoxy groups and stable trimethylsilyloxy groups, makes it a prime candidate for surface modification. unitedchem.com The ethoxy groups can form strong covalent siloxane (Si-O-Si) bonds with hydroxyl groups on a substrate, while the bulky tris(trimethylsiloxy)silyl head provides significant hydrophobicity or steric hindrance. unitedchem.com This approach is being explored for applications requiring adhesion control and corrosion protection. unitedchem.com

Further derivatization strategies involve introducing a range of organic functional groups. For instance, Phenyltris(trimethylsiloxy)silane is a derivative used in personal care formulations and as a component in silicone synthesis. gelest.com The synthesis of macromers for specialized polymers is another key direction. The monomer 3-[tris(trimethylsilyloxy)silyl]propyl methacrylate (B99206) (TRIS) is a crucial component in materials for contact lenses due to the high oxygen permeability it imparts. segla.com.au The development of novel acylsilanes from related silyl (B83357) precursors also points to synthetic pathways for creating new photoinitiators or reactive intermediates from the tris(trimethylsiloxy)silyl framework. researchgate.net These derivatization approaches allow for the fine-tuning of properties, paving the way for materials with customized characteristics.

| Derivative Name | Functional Group Added | Key Property/Application | Reference |

| [Tris(trimethylsiloxy)silylethyl]dimethylchlorosilane | -ethyldimethylchlorosilane | Forms highly hydrophobic monolayers | researchgate.net |

| Tris(trimethylsiloxy)silylethyltriethoxysilane (TTSE) | -ethyltriethoxysilane | Bifunctional for surface modification and hybrid materials | unitedchem.com |

| Phenyltris(trimethylsiloxy)silane | Phenyl | Component in personal care and silicones | gelest.com |

| 3-[Tris(trimethylsilyloxy)silyl]propyl methacrylate (TRIS) | -propyl methacrylate | High oxygen permeability for contact lenses | segla.com.au |

Exploration in Advanced Catalytic Systems Utilizing this compound

The exploration of this compound and its derivatives in advanced catalytic systems is an emerging field with significant potential, though direct catalytic applications of the parent compound are not yet widely reported. Research is more focused on how the unique steric and electronic properties of the tris(trimethylsiloxy)silyl group can be harnessed within a catalytic cycle or as a support for catalytic species.

One promising avenue is in the field of polymerization. The synthesis of specialized macromers, such as 3-[tris(trimethylsilyloxy)silyl]propyl methacrylate (TRIS), is often achieved through processes like catalytic chain transfer polymerization. segla.com.au In this context, cobalt complexes (COBF) are used as catalysts to control the polymerization of the TRIS monomer. segla.com.au While the silane (B1218182) itself is not the catalyst, its derivative is the target molecule in a catalytically controlled reaction to produce polymers with specific, low molecular weights and functional end-groups. segla.com.au The bulky tris(trimethylsiloxy)silyl group influences the reactivity of the monomer and the properties of the resulting polymer. segla.com.au

Furthermore, the development of photoredox catalysis has opened new possibilities for silicon compounds. While much of the research has focused on tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH) due to its ability to generate silyl radicals under visible light irradiation in the presence of a photocatalyst, similar principles could be extended to derivatives of this compound. nih.govrsc.org The functionalization of the core structure could be used to anchor photocatalytic centers or to modify the electronic properties of the silicon center, potentially influencing its activity in radical-based synthetic methodologies. The use of derivatives as precursors for tailored silica (B1680970) materials also hints at their potential role as catalyst supports, where the bulky silyl groups could influence the accessibility and environment of active catalytic sites. unitedchem.com

Integration into Multifunctional Material Platforms for Advanced Technologies

The integration of this compound derivatives into multifunctional material platforms is one of the most rapidly advancing areas of its application. The compound serves as a key building block for advanced materials in electronics, optics, and biomedical devices due to the unique combination of an inorganic siloxane framework and organic functionalities.

A significant breakthrough is the use of its derivative, tris(trimethylsiloxy)silane (B155312) (TMSS), as a novel precursor in the semiconductor industry for fabricating low-dielectric constant (low-k) films. researchgate.net These films are critical for reducing resistive-capacitive (RC) delay in the multilayer interconnects of modern microchips. researchgate.netresearchgate.net In plasma-enhanced chemical vapor deposition (PECVD), TMSS has been used to deposit SiCOH films with a dielectric constant as low as 2.70. researchgate.net The bulky structure of the precursor contributes to the formation of a film with lower density and fewer polarizable Si-O bonds, which is essential for achieving the low-k property. researchgate.net Research has shown that films derived from TMSS exhibit suitable mechanical hardness and low leakage current density, making them viable for integration into semiconductor manufacturing. researchgate.net

| Property | Value | Deposition Condition | Reference |

| Dielectric Constant (k) | 2.70 | 20 W Plasma Power | researchgate.net |

| Hardness | 1.503 GPa | 20 W Plasma Power | researchgate.net |

| Elastic Modulus | 10.79 GPa | 20 W Plasma Power | researchgate.net |

| Leakage Current Density | 7.40 x 10⁻⁸ A/cm² | at 1 MV/cm | researchgate.net |

Another major application is in the formulation of organic-inorganic hybrid materials. nih.govnih.gov These materials combine the processability of organic polymers with the performance of inorganic components. Derivatives like Tris(trimethylsiloxy)silylethyltriethoxysilane (TTSE) can act as molecular building blocks for these hybrids. unitedchem.com The ability to co-polymerize these silanes with organic monomers allows for the creation of materials with tailored optical, electrical, and thermal properties. unitedchem.com Such hybrids are being investigated for use in advanced technologies including organic light-emitting diodes (OLEDs), solar cells, and drug delivery systems. unitedchem.com

Furthermore, the compound is a precursor for specialty silicone polymers with advanced properties. smolecule.com For example, polymers and copolymers of 3-[tris(trimethylsiloxy)silyl]propyl methacrylate (TRIS) are essential in the contact lens industry. The high free volume created by the bulky tris(trimethylsiloxy)silyl side chains facilitates high oxygen permeability, a critical property for lens comfort and corneal health. segla.com.au This demonstrates the successful integration of a functionalized tris(trimethylsiloxy)silane derivative into a high-performance biomedical material platform. segla.com.au

Q & A

Basic Research Questions

Q. What are the standard laboratory protocols for synthesizing Tris(trimethylsiloxy)chlorosilane?

- Methodology : The compound is synthesized via controlled hydrolysis of chlorosilanes. For example, combining hexamethyldisiloxane with reagents like BTC (benzotrichloride) and tetrabutylammonium bromide in dichloromethane under reflux conditions (0–10°C), followed by distillation under reduced pressure to isolate the product. Yield optimization involves monitoring reaction progress via GC and maintaining strict temperature control .

Q. How is this compound characterized using spectroscopic methods?

- Analytical Techniques :

- IR Spectroscopy : Peaks at 1250–1270 cm⁻¹ (Si–CH₃ stretching) and 1050–1110 cm⁻¹ (Si–O–Si asymmetric stretching) confirm structural motifs .

- NMR : A singlet at δ 9.67 ppm (neat) corresponds to methyl protons on trimethylsilyl groups .

- Mass Spectrometry : Key fragments at m/z 73 (Me₃Si⁺), 207 (base peak), and 295 (M – Cl) aid in molecular weight verification .

Q. What safety precautions are necessary when handling this compound?

- Safety Protocols :

- Use chemical-resistant PPE (gloves, goggles) and work in a fume hood due to HCl release during hydrolysis.

- Avoid water contact; store in anhydrous conditions. Mutagenicity risks (inferred from structurally similar chlorosilanes) necessitate exposure minimization .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound in multi-step reactions?

- Strategies :

- Catalyst Selection : Tetrabutylammonium bromide enhances reaction rates by stabilizing intermediates .

- By-product Recycling : Convert hexamethyldisiloxane (by-product) back to chlorosilanes using DMF and BTC, reducing costs .

- Purification : Fractional distillation under reduced pressure (30–35°C) ensures >99.5% purity .

Q. How should discrepancies in spectroscopic data be addressed during characterization?

- Troubleshooting :

- Impurity Analysis : Side products like unreacted hexamethyldisiloxane (detected via GC) may require additional washing or distillation.

- Deuterated Solvents : Use benzene-d₆ for NMR to avoid solvent interference .

- Cross-validation : Compare IR/NMR data with literature benchmarks .

Q. What role does this compound play in protecting functional groups during organometallic synthesis?

- Applications :

- Hydroxyl Protection : Reacts with –OH groups to form stable trimethylsilyl ethers, preventing undesired side reactions.

- Carboxyl Activation : Facilitates esterification via silylation, improving reaction selectivity. These applications parallel trimethylchlorosilane’s utility in peptide and polymer chemistry .

Q. How does this compound’s stability vary under different storage conditions?

- Stability Studies :

- Moisture Sensitivity : Degrades rapidly in humid environments, releasing HCl. Store under inert gas (N₂/Ar) with molecular sieves.

- Thermal Stability : Decomposes above 150°C; avoid prolonged heating during synthesis .

Data Contradictions and Resolution

Q. How to reconcile conflicting reports on the compound’s reactivity in hydrosilylation reactions?

- Resolution :

- Contextual Factors : Discrepancies may arise from solvent polarity (e.g., THF vs. DCM) or catalyst choice (e.g., Pt vs. Rh).

- Mechanistic Studies : Use kinetic isotope effects or DFT calculations to clarify reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.